9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane
Description
9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane is a heterocyclic spiro compound characterized by a 1,4-dioxa ring (two oxygen atoms in a five-membered ring) fused to a 9-azaspiro[4.5]decane system. The spiro center at position 9 bridges a six-membered nitrogen-containing ring and a five-membered 1,4-dioxolane ring. The but-3-ynyl substituent (a four-carbon chain with a terminal alkyne group) is attached to the nitrogen atom at position 9, distinguishing it from simpler azaspiro derivatives.
Properties
IUPAC Name |
9-but-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-3-6-12-7-4-5-11(10-12)13-8-9-14-11/h1H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWLIGDAAZATRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCCC2(C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518654-15-3 | |
| Record name | 7-(but-3-yn-1-yl)-1,4-dioxa-7-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable dioxane derivative and an azaspiro precursor in the presence of a base can lead to the formation of the desired spirocyclic compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The butynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4
Scientific Research Applications
9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Heteroatom Positioning
Spiro compounds with the [4.5] decane framework often differ in heteroatom arrangement (e.g., oxygen, nitrogen, sulfur) and substituent groups . Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Spiro[4.5]decane Derivatives
Key Observations:
- Heteroatom Positioning : The placement of nitrogen (aza) at position 8 vs. 9 alters electronic properties and hydrogen-bonding capacity. For instance, 1,4-dioxa-8-azaspiro[4.5]decane derivatives exhibit anti-mycobacterial activity when functionalized with indolyl Mannich bases , whereas 9-aza derivatives may prioritize synthetic versatility due to their terminal substituent flexibility.
- Substituent Effects: Alkynyl groups (e.g., but-3-ynyl) introduce sp-hybridized carbon atoms, enhancing reactivity in click chemistry or cross-coupling reactions.
Q & A
Q. What are the optimal synthetic routes for 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane, and how do reaction conditions influence yield?
Synthesis typically involves spirocyclic precursors (e.g., tetrahydropyran derivatives) reacting with alkynyl or aromatic substituents under controlled conditions. Key steps include:
- Cyclization : Use of polar aprotic solvents (e.g., DMF, THF) with catalysts like K₂CO₃ to facilitate ring closure .
- Alkyne Incorporation : Sonogashira coupling or nucleophilic substitution for introducing the but-3-ynyl group, requiring inert atmospheres (N₂/Ar) and Pd/Cu catalysts .
- Optimization : Continuous flow reactors improve scalability and reduce side reactions (e.g., hydrolysis) compared to batch methods .
Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by melting point analysis .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in spirocyclic compounds?
- NMR : ¹H/¹³C NMR identifies spirojunction signals (e.g., quaternary carbons at δ 90-110 ppm) and confirms substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isomers via exact mass matching .
- X-ray Crystallography : Resolves absolute configuration and confirms spirocyclic geometry, critical for structure-activity relationship (SAR) studies .
Data Contradiction Example : Conflicting NOE effects in NMR may arise from dynamic ring puckering; use variable-temperature NMR to clarify .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide experimental design for spirocyclic derivatives?
- Reaction Path Search : Quantum chemical calculations (DFT, MP2) model transition states and intermediates for key reactions (e.g., cyclization barriers) .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility, reducing trial-and-error in optimizing dielectric environments .
- Validation : Compare computed IR spectra with experimental data to validate mechanistic hypotheses (e.g., keto-enol tautomerism in intermediates) .
Case Study : ICReDD’s workflow integrates computation-experiment feedback loops to narrow optimal conditions for spirocyclic syntheses .
Q. How do structural modifications (e.g., substituent position, ring size) affect biological activity?
SAR Insights from Analogs (Table from ):
| Compound | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| 8-(3-Bromo-5-fluorophenyl) | CYP450 inhibition | 12 nM |
| 8-(4-Dimethylaminophenyl) | Antifungal activity | 45 nM |
Q. Methodology :
- Enzyme Assays : Test cytochrome P450 modulation via fluorogenic substrates .
- Docking Studies : Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., halogen-π interactions with Phe residues) .
Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?
- Root Causes : Variability in solvent purity, trace moisture, or catalyst deactivation.
- Mitigation Strategies :
- Use anhydrous solvents (e.g., molecular sieves for THF) .
- Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., Pd catalyst loading in coupling reactions) .
Example : A 20% yield discrepancy in alkynylation steps was traced to residual oxygen; switching to Schlenk techniques improved consistency .
Q. What strategies stabilize reactive intermediates during spirocyclic synthesis?
Q. How can reaction mechanisms for spirocyclic ring formation be experimentally validated?
- Isotopic Labeling : ¹⁸O labeling in dioxane rings tracks oxygen incorporation pathways .
- Kinetic Studies : Monitor reaction rates via in-situ IR to distinguish between concerted vs. stepwise mechanisms .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates in photochemical steps .
Q. What advanced applications exist for this compound in drug discovery or material science?
- Drug Metabolism : Acts as a CYP450 probe due to its rigid, electron-rich structure .
- Material Science : Spirocyclic cores enhance thermal stability in polymers; test via TGA (decomposition >300°C) .
- Catalysis : Functionalize as a ligand for asymmetric catalysis (e.g., spiro-PHOX ligands for Suzuki-Miyaura reactions) .
Tables for Reference
Table 1 : Key Synthetic Conditions and Outcomes
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% |
| Solvent (Polarity) | ε > 15 (DMF, DMSO) | Maximizes rate |
| Catalyst (Pd) Loading | 2–5 mol% | Reduces cost |
Table 2 : Comparative Bioactivity of Structural Analogs
| Substituent Position | Target Enzyme | Activity Trend |
|---|---|---|
| Para- | CYP3A4 | High inhibition |
| Meta- | CYP2D6 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
